2-(Butylamino)-1-{(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
355841-11-1 |
|---|---|
Molecular Formula |
C26H24Cl3NO |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |
InChI Key |
YLBUTQNEBVPTES-SRZZPIQSSA-N |
Isomeric SMILES |
CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Appearance |
Yellow Solid |
melting_point |
158-160°C |
Other CAS No. |
252990-19-5 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |
Origin of Product |
United States |
Metabolism and Biotransformation Pathways of Desbutyl Lumefantrine
Enzymatic Formation of Desbutyl Lumefantrine (B1675429) from Lumefantrine
The transformation of lumefantrine into desbutyl lumefantrine is a crucial step in its metabolism, primarily occurring in the liver. drugbank.com This process is mediated by a specific enzyme system, leading to a metabolite with notable pharmacological activity.
Role of Cytochrome P450 3A4 (CYP3A4) in N-Debutylation
The principal mechanism for the formation of desbutyl lumefantrine is the N-debutylation of lumefantrine. tmda.go.tznih.govnih.gov This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. tmda.go.tznih.govresearchgate.netasm.org CYP3A4 is a major enzyme in the liver responsible for the metabolism of a vast number of drugs. drugbank.comnih.gov The N-debutylation process involves the removal of a butyl group from the nitrogen atom of the lumefantrine molecule. tmda.go.tznih.gov
Studies have consistently shown that CYP3A4 is the main enzyme responsible for this metabolic conversion. tmda.go.tznih.govnih.gov This has been confirmed in human liver microsome studies. tmda.go.tznih.gov The systemic exposure to desbutyl-lumefantrine is considerably lower than that of the parent drug, with the metabolite-to-parent plasma concentration ratio reported to be low. jcimcr.org The formation of desbutyl-lumefantrine is considered a unidirectional process, meaning there is no reverse conversion back to lumefantrine. jcimcr.orgjcimcr.org
Table 1: Key Enzymes in Desbutyl Lumefantrine Metabolism
| Metabolic Step | Enzyme/Isoform | Role |
| Formation from Lumefantrine | Cytochrome P450 3A4 (CYP3A4) | Catalyzes the N-debutylation of lumefantrine to form desbutyl lumefantrine. tmda.go.tznih.govresearchgate.netasm.org |
| Subsequent Metabolism | Uridine-Glucuronosyltransferases (UGT) | Involved in the glucuronidation of desbutyl lumefantrine to form more polar metabolites. researchgate.netasm.org |
Subsequent Metabolic Conversions of Desbutyl Lumefantrine
Following its formation, desbutyl lumefantrine undergoes further metabolic changes, leading to the creation of more water-soluble compounds that can be more easily excreted from the body.
Involvement of Uridine-Glucuronosyltransferases (UGT) Isoforms
Research indicates that desbutyl lumefantrine is a substrate for Uridine-Glucuronosyltransferases (UGT) isoforms. researchgate.netasm.org UGTs are a family of enzymes that play a critical role in the phase II metabolism of many drugs and endogenous compounds. They catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation. This conjugation reaction significantly increases the polarity of the molecule, facilitating its elimination. researchgate.net The involvement of UGTs in the metabolism of desbutyl lumefantrine has been identified as a key pathway for its further biotransformation. researchgate.netasm.org
Identification of More Polar Metabolites
The action of UGT isoforms on desbutyl lumefantrine results in the formation of more polar metabolites. researchgate.netasm.org This conversion is a critical step in the detoxification and excretion process. The resulting glucuronide conjugate of desbutyl lumefantrine is more water-soluble, which allows for its efficient removal from the body, likely through bile. researchgate.net
In Vitro Antimalarial Activity and Efficacy Studies of Desbutyl Lumefantrine
Potency against Plasmodium falciparum Strains
Research has established that desbutyl lumefantrine (B1675429) is a potent antimalarial agent, showing efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. asm.orgcaymanchem.com Its activity has been evaluated using laboratory-adapted strains through methods such as tritium-labeled hypoxanthine (B114508) uptake assays. asm.orgnih.gov
In vitro studies on the chloroquine-sensitive 3D7 strain of P. falciparum reveal the high potency of desbutyl lumefantrine. The geometric mean 50% inhibitory concentration (IC50) for desbutyl lumefantrine against the 3D7 strain was found to be 9.0 nM. asm.orgnih.govresearchgate.net This indicates its strong intrinsic activity against parasites that are susceptible to older antimalarial drugs like chloroquine (B1663885).
Desbutyl lumefantrine maintains its potent activity against chloroquine-resistant strains of P. falciparum, such as the W2mef strain. asm.orgnih.gov The geometric mean IC50 for desbutyl lumefantrine against this resistant strain was determined to be 9.5 nM. asm.orgnih.govcaymanchem.comresearchgate.net This finding is crucial as it highlights the compound's potential effectiveness in regions where chloroquine resistance is prevalent.
| P. falciparum Strain | Type | Desbutyl Lumefantrine IC50 (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|
| 3D7 | Chloroquine-Sensitive | 9.0 | 5.7 - 14.4 |
| W2mef | Chloroquine-Resistant | 9.5 | 7.5 - 11.9 |
Comparative Antimalarial Activity with Lumefantrine
When compared to its parent compound, desbutyl lumefantrine exhibits substantially greater in vitro antimalarial potency. asm.orgnih.govjcimcr.org Studies directly comparing the two compounds show that desbutyl lumefantrine has an IC50 value that is approximately 6 to 7 times lower than that of lumefantrine against both sensitive and resistant P. falciparum strains. asm.orgnih.gov
| Compound | IC50 against 3D7 (nM) | IC50 against W2mef (nM) |
|---|---|---|
| Desbutyl Lumefantrine | 9.0 | 9.5 |
| Lumefantrine | 65.2 | 55.5 |
Synergistic Interactions with Co-Administered Antimalarial Compounds
The interaction of desbutyl lumefantrine with other antimalarial drugs is a key area of investigation, particularly within the context of artemisinin-based combination therapies (ACTs). asm.orgspringermedizin.de
Isobolographic analysis has revealed a mild synergistic interaction between desbutyl lumefantrine and dihydroartemisinin (B1670584) (DHA), the active metabolite of artemether. asm.orgnih.govasm.org This synergy is observed against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. asm.orgresearchgate.net The sums of the fractional inhibitory concentrations (FIC) were calculated to be 0.92 for the 3D7 strain and 0.94 for the W2mef strain. asm.orgnih.govasm.org These values, being less than 1, indicate a synergistic effect that could enhance the rapid parasite clearance attributed to artemisinin (B1665778) derivatives. asm.org In contrast, no significant interaction was found in combinations of desbutyl lumefantrine and its parent compound, lumefantrine. asm.orgresearchgate.net
| P. falciparum Strain | Interaction with Dihydroartemisinin (Sum of FIC) | 95% Confidence Interval | Interpretation |
|---|---|---|---|
| 3D7 | 0.92 | 0.87 - 0.98 | Mild Synergy |
| W2mef | 0.94 | 0.90 - 0.99 | Mild Synergy |
Mechanism of Action of Desbutyl Lumefantrine
Disruption of Parasitic Heme Detoxification Pathways
The primary mechanism through which desbutyl lumefantrine (B1675429) exerts its antimalarial effect is by interfering with the heme detoxification process in the parasite's food vacuole. patsnap.comresearchgate.net During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin from the host's red blood cells to acquire essential amino acids. patsnap.comresearchgate.net This process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a toxic byproduct. patsnap.comresearchgate.net Free heme is damaging to the parasite as it can destabilize membranes and generate reactive oxygen species, leading to oxidative stress and cell death. researchgate.net
To protect itself, the parasite has evolved a crucial detoxification pathway: the polymerization of toxic heme into an inert, insoluble crystalline pigment called hemozoin. patsnap.commedipol.edu.tr Lumefantrine, and by extension its active metabolite desbutyl lumefantrine, is thought to disrupt this vital process. patsnap.comnih.gov The accumulation of toxic heme due to the failure of the detoxification pathway is ultimately lethal to the parasite. patsnap.com
Inhibition of Beta-Hematin Formation
The formation of hemozoin is a biocrystallization process that is mimicked in vitro by the synthesis of beta-hematin, which is structurally and chemically identical to hemozoin. medipol.edu.trnih.gov The inhibition of beta-hematin formation is a key indicator of the antimalarial activity of compounds that target the heme detoxification pathway. medipol.edu.trnih.govnih.gov
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin, thereby preventing its incorporation into the growing hemozoin crystal. drugbank.com As the more potent derivative, desbutyl lumefantrine is understood to execute this same mechanism with greater efficiency. This inhibition leads to a buildup of free heme within the parasite, causing oxidative damage to cellular structures and ultimately resulting in the parasite's death. patsnap.com Studies have demonstrated that while lumefantrine inhibits hemozoin formation, it does so without causing an increase in exchangeable heme, distinguishing its mechanism from that of other antimalarials like chloroquine (B1663885). nih.gov
Comparative In Vitro Activity of Desbutyl Lumefantrine and Lumefantrine
Research has consistently shown that desbutyl lumefantrine possesses significantly greater in vitro antimalarial potency than its parent compound, lumefantrine. This enhanced activity is observed against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov
This table presents the 50% inhibitory concentrations (IC50) of Desbutyl lumefantrine and Lumefantrine against two different strains of P. falciparum, demonstrating the higher potency of the metabolite. Data sourced from studies assessing in vitro activity. nih.govresearchgate.net
Interference with Nucleic Acid and Protein Synthesis in Parasites
While the primary mechanism of action for lumefantrine and desbutyl lumefantrine is the inhibition of heme detoxification, some sources suggest a secondary action involving the inhibition of nucleic acid and protein synthesis. drugbank.com However, this is not considered the main pathway for its antimalarial activity, which is predominantly attributed to the disruption of hemozoin formation. The bulk of scientific literature focuses on the heme pathway as the definitive target. Further research is required to fully elucidate the extent and significance of any effects on parasitic nucleic acid and protein synthesis.
Preclinical Pharmacokinetics and Disposition of Desbutyl Lumefantrine
Characterization of Absorption Profiles (e.g., Oral Bioavailability of Lumefantrine (B1675429) and Metabolite Formation)
The formation of desbutyl lumefantrine is a direct result of the metabolism of lumefantrine, which is primarily mediated by the cytochrome P450 isozyme 3A4 (CYP3A4). nih.govrwandafda.gov.rw Following oral administration of lumefantrine in preclinical models such as rats, the metabolite desbutyl lumefantrine is detected in plasma. nih.govresearchgate.net
Studies in male Sprague-Dawley rats have shown that after a single oral dose of lumefantrine, desbutyl lumefantrine is detectable in plasma, with its concentration and exposure being dose-dependent. nih.gov For instance, when lumefantrine was administered orally at doses of 10, 20, and 40 mg/kg, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for desbutyl lumefantrine increased, though not always proportionally to the dose. nih.gov The time to reach maximum plasma concentration (Tmax) for the metabolite is also documented. nih.gov
The absolute oral bioavailability of lumefantrine itself is relatively low and can be variable, which in turn affects the systemic exposure to its metabolite, desbutyl lumefantrine. nih.govresearchgate.net In rats, the bioavailability of lumefantrine has been reported to be in the range of 4.97% to 11.98%. nih.gov Interestingly, gender differences have been observed in the pharmacokinetics of lumefantrine and desbutyl lumefantrine in rats. nih.gov Male rats exhibited a higher bioavailability of lumefantrine compared to female rats. nih.gov Conversely, the systemic exposure (AUC) of desbutyl lumefantrine was significantly higher in male rats, suggesting a more extensive metabolism of lumefantrine in males. nih.gov
The formation of desbutyl lumefantrine also occurs following intravenous administration of lumefantrine. nih.gov In rats given a 0.5 mg/kg intravenous dose of lumefantrine, desbutyl lumefantrine was formed with a Cmax of 7.91 (± 1.89) ng/mL and an AUC from time zero to the last measurable concentration (AUC0-t) of 375.75 (± 74.26) ng·h/mL. nih.gov
The existence of different polymorphic forms of desbutyl-lumefantrine has been identified, which can impact its pharmacokinetic profile. researchgate.net In rats, two polymorphs, designated as form A and form B, showed different systemic exposures after oral administration. researchgate.net Form B resulted in a higher systemic exposure (AUC) compared to form A, highlighting the influence of the solid-state properties of the compound on its absorption and bioavailability. researchgate.net
Table 1: Oral Pharmacokinetic Parameters of Desbutyl Lumefantrine in Male Rats Following Administration of Lumefantrine
| Lumefantrine Dose (mg/kg) | Desbutyl Lumefantrine Cmax (ng/mL) | Desbutyl Lumefantrine AUC0-t (ng·h/mL) |
|---|---|---|
| 10 | 25.47 (± 8.32) | 1007.63 (± 253.51) |
| 20 | 36.98 (± 11.23) | 1089.43 (± 298.74) |
| 40 | 65.43 (± 21.54) | 1888.54 (± 643.28) |
Data from a study in male Sprague-Dawley rats. nih.gov
Distribution Patterns in Preclinical Models
Following its formation from lumefantrine, desbutyl lumefantrine undergoes distribution in the body. Preclinical studies indicate that lumefantrine has a large volume of distribution, suggesting extensive extravascular distribution. nih.govresearchgate.net This characteristic of the parent drug likely influences the distribution of its metabolite.
In animal studies, specifically in rats and dogs, lumefantrine and its metabolites are eliminated into the bile, indicating a significant role of the liver in its distribution and subsequent elimination pathway. tmda.go.tzfda.gov
Elimination Kinetics and Half-Life in Preclinical Species
The elimination of desbutyl lumefantrine is intrinsically linked to the elimination of its parent compound, lumefantrine. Lumefantrine is eliminated slowly, with a reported terminal half-life of 2-3 days in healthy volunteers and 4-6 days in malaria patients. nih.govtmda.go.tz This long half-life of the parent drug contributes to the sustained presence of the metabolite.
In preclinical studies with rats, plasma concentrations of desbutyl lumefantrine were measurable for an extended period, up to 120 hours after oral administration and up to 96 hours after intravenous administration of lumefantrine. researchgate.net Following intravenous administration of lumefantrine to rats, the clearance of the parent drug was low. nih.gov
In a population pharmacokinetic model developed from data in children, the median elimination half-life of desbutyl-lumefantrine was calculated to be 85.1 hours. jcimcr.org While this is a clinical study, it provides an insight into the slow elimination kinetics of the metabolite.
The primary route of elimination for lumefantrine and its metabolites in preclinical models (rats and dogs) is through the feces, following biliary excretion. tmda.go.tzuva.nl
Dose Linearity and Proportionality Studies in Preclinical Models
Preclinical studies in male rats have investigated the dose proportionality of desbutyl lumefantrine formation following increasing oral doses of lumefantrine. nih.govnih.gov When lumefantrine was administered at nominal doses of 10, 20, and 40 mg/kg, which represent a 1:2:4 ratio, the Cmax and AUC0-t values for desbutyl lumefantrine did not increase in a perfectly dose-proportional manner. nih.govnih.gov
The Cmax values for desbutyl lumefantrine increased in the proportions of 1:1.45:2.57, and the AUC0-t values increased in the proportions of 1:1.08:1.87 for the 10, 20, and 40 mg/kg lumefantrine doses, respectively. nih.govnih.gov This suggests a less than proportional increase in systemic exposure of the metabolite with an increasing dose of the parent drug under the studied conditions.
Table 2: Dose Proportionality of Desbutyl Lumefantrine in Male Rats
| Lumefantrine Dose Ratio | Desbutyl Lumefantrine Cmax Ratio | Desbutyl Lumefantrine AUC0-t Ratio |
|---|---|---|
| 1:2:4 | 1:1.45:2.57 | 1:1.08:1.87 |
Data derived from a study with oral administration of 10, 20, and 40 mg/kg of lumefantrine. nih.govnih.gov
This lack of strict dose proportionality could be attributed to several factors, including saturation of metabolic pathways or dose-dependent changes in the absorption and bioavailability of lumefantrine. nih.gov
Analytical Methodologies for Quantification of Desbutyl Lumefantrine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has emerged as the preferred method for the quantification of desbutyl lumefantrine (B1675429) in biological matrices due to its high sensitivity, specificity, and throughput. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Development and Validation of LC-MS/MS Methods
Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of lumefantrine and desbutyl lumefantrine in human plasma and other biological samples. nih.govsemanticscholar.orgabcresearchalert.comhjhs.co.in These methods typically involve a protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. semanticscholar.orgabcresearchalert.comnih.gov
Validation of these methods is performed according to international guidelines to ensure their reliability and reproducibility. researchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, and stability. researchgate.netlongdom.org For instance, one validated method demonstrated linearity for desbutyl lumefantrine over a concentration range of 5–5,000 ng/mL in human plasma. semanticscholar.orgabcresearchalert.com Another study reported a linear range of 1.9–47 ng/mL for desbutyl lumefantrine in plasma. nih.gov The use of deuterated internal standards, such as desbutyl-lumefantrine-d9, is a common strategy to correct for matrix effects and improve the accuracy of quantification. nih.govnih.gov
The mass spectrometric detection is typically performed in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (multiple reaction monitoring, MRM) to ensure specificity. nih.govsemanticscholar.orgabcresearchalert.com For desbutyl lumefantrine, a common transition monitored is m/z 472.2 → m/z 454.1. semanticscholar.orgabcresearchalert.com
Sensitivity, Specificity, and Dynamic Range Determination
The sensitivity of LC-MS/MS methods allows for the detection of very low concentrations of desbutyl lumefantrine. The lower limit of quantification (LLOQ) is a critical parameter, and various studies have reported LLOQs for desbutyl lumefantrine in the low ng/mL range.
The specificity of LC-MS/MS is achieved through the unique fragmentation patterns of the analyte, which allows it to be distinguished from other compounds in the matrix. leeder-analytical.com The use of MRM significantly enhances specificity by monitoring a specific precursor ion and a corresponding product ion. nih.govsemanticscholar.orgabcresearchalert.com
The dynamic or linear range of these methods is the concentration range over which the assay is accurate and precise. For desbutyl lumefantrine, wide dynamic ranges have been established, accommodating the expected concentration variations in clinical samples.
Table 1: LC-MS/MS Method Parameters for Desbutyl Lumefantrine Quantification
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.9 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | semanticscholar.orgabcresearchalert.com |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | nih.gov |
| Dynamic Range | 1.9–47 ng/mL | nih.gov |
| Dynamic Range | 5–5,000 ng/mL | semanticscholar.orgabcresearchalert.com |
Evaluation of Precision and Accuracy
The precision and accuracy of LC-MS/MS methods for desbutyl lumefantrine are rigorously evaluated during validation. Precision is typically expressed as the coefficient of variation (CV), while accuracy is expressed as the percentage of deviation from the nominal concentration.
In one study, the intra- and inter-assay precision for desbutyl lumefantrine was within 10% CV, and the accuracy was within ±10%. nih.gov Another method reported mean intra-run and inter-run precision values of 4.7% and 3.5% respectively. semanticscholar.org These values fall well within the accepted limits for bioanalytical method validation, which generally require CVs to be less than 15% (or 20% at the LLOQ) and accuracy to be within ±15% (or ±20% at the LLOQ). nih.gov
Table 2: Precision and Accuracy Data for Desbutyl Lumefantrine by LC-MS/MS
| Parameter | Reported Value | Reference |
| Inter- and Intra-assay Precision (CV) | Within 10% | nih.gov |
| Accuracy | Within ±10% | nih.gov |
| Intra-run Precision (R.S.D.) | 4.7% | semanticscholar.org |
| Inter-run Precision (R.S.D.) | 3.5% | semanticscholar.org |
| Intra- and Inter-day Accuracy | 92.27% - 104.00% | longdom.org |
| Intra- and Inter-day Precision (CV) | 1.76% - 6.47% | longdom.org |
Sample Preparation Techniques (e.g., Solvent Precipitation)
Effective sample preparation is crucial for removing potential interferences from the biological matrix and ensuring the robustness of the LC-MS/MS method. nih.gov Common techniques for the analysis of desbutyl lumefantrine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.net
Protein precipitation is a simple and widely used method where a solvent, such as acetonitrile (B52724), is added to the plasma sample to precipitate proteins. nih.govsemanticscholar.orgabcresearchalert.com The supernatant is then separated and analyzed. This technique is favored for its speed and ease of implementation, making it suitable for high-throughput analysis. nih.govnih.gov Some methods combine protein precipitation with SPE for a cleaner extract. researchgate.netlongdom.org
High-Performance Liquid Chromatography (HPLC) Techniques
While LC-MS/MS is the gold standard, HPLC with ultraviolet (UV) detection is another valuable technique for the quantification of desbutyl lumefantrine, particularly in resource-limited settings. nih.govuncst.go.ug These methods are generally less sensitive than LC-MS/MS but can still provide reliable quantification for pharmacokinetic studies. researchgate.net
Several reversed-phase HPLC-UV methods have been developed for the simultaneous determination of lumefantrine and desbutyl lumefantrine in plasma. researchgate.netnih.gov These methods typically use a C18 or a phenyl column for separation. nih.govuncst.go.ug The mobile phase often consists of a mixture of acetonitrile and an acidic buffer, and detection is performed at a wavelength of 335 nm. nih.govepa.gov
One validated HPLC-UV method reported a lower limit of quantification (LLOQ) of 15.0 ng/mL for desbutyl lumefantrine in human plasma, with a linear range of 10-12,000 ng/mL for the parent drug. nih.gov Another field-adapted HPLC method for whole blood spotted on filter paper had an LOQ of 300 nM for both lumefantrine and desbutyl lumefantrine. uncst.go.ug
Table 3: HPLC Method Parameters for Desbutyl Lumefantrine Quantification
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 15.0 ng/mL | nih.gov |
| Lower Limit of Detection (LLOD) | 7.5 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 300 nM | uncst.go.ug |
| Wavelength for UV Detection | 335 nm | nih.govuncst.go.ugepa.gov |
Pharmacokinetic Interactions Involving Desbutyl Lumefantrine
Influence of Cytochrome P450 Enzymes on Desbutyl Lumefantrine (B1675429) Exposure
The formation and disposition of desbutyl lumefantrine are intricately linked to the activity of specific CYP450 isoenzymes.
Lumefantrine is predominantly metabolized to desbutyl lumefantrine by the CYP3A4 enzyme. asm.orgwikidoc.orguncst.go.ug Consequently, drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of both lumefantrine and its metabolite.
Strong inducers of CYP3A4, such as rifampin, can lead to a substantial decrease in lumefantrine exposure. wikidoc.orgnafdac.gov.ng For instance, co-administration of rifampin has been shown to decrease the area under the curve (AUC) for lumefantrine by 68%. wikidoc.org This induction of metabolism would be expected to increase the formation of desbutyl lumefantrine, although the systemic exposure to the metabolite remains low, generally less than 1% of the parent drug's exposure. wikidoc.orgrwandafda.gov.rwrwandafda.gov.rw
Conversely, potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can increase the exposure to lumefantrine. wikidoc.orgspringermedizin.de Co-administration of ketoconazole led to a 1.6-fold increase in the AUC of lumefantrine. wikidoc.org This inhibition of lumefantrine's primary metabolic pathway would likely result in decreased formation of desbutyl lumefantrine.
The non-nucleoside reverse transcriptase inhibitors (NNRTIs) efavirenz (B1671121) and nevirapine (B1678648) are also known inducers of CYP3A4. asm.orgoup.com Efavirenz, a strong inducer, significantly reduces lumefantrine exposure. asm.orgnih.govnih.gov Nevirapine, a weaker inducer, also decreases lumefantrine exposure, but to a lesser extent. nih.govnih.gov The protease inhibitor ritonavir, a potent CYP3A4 inhibitor, substantially increases lumefantrine exposure. asm.org These interactions directly impact the amount of parent drug available for conversion to desbutyl lumefantrine.
Table 1: Effect of CYP3A4 Modulators on Lumefantrine Exposure
| Co-administered Drug | CYP3A4 Effect | Impact on Lumefantrine AUC | Reference |
|---|---|---|---|
| Rifampin | Strong Inducer | ↓ 68% | wikidoc.org |
| Efavirenz | Inducer | ↓ 47% - 69.9% | asm.orgnih.govnih.gov |
| Nevirapine | Inducer | ↓ 25.2% | nih.govnih.gov |
| Ketoconazole | Potent Inhibitor | ↑ 1.6-fold | wikidoc.org |
| Lopinavir/Ritonavir | Potent Inhibitor | ↑ 3.4-fold - 4.39-fold | asm.orgnih.govnih.gov |
In vitro studies have demonstrated that lumefantrine significantly inhibits the activity of CYP2D6 at therapeutic plasma concentrations. wikidoc.orgrwandafda.gov.rwrwandafda.gov.rwtmda.go.tz This inhibition is of clinical relevance for co-administered drugs that are substrates of CYP2D6 and have a narrow therapeutic index. rwandafda.gov.rwtmda.go.tzwho.int While this interaction primarily concerns the effect of lumefantrine on other drugs, it is an important aspect of its pharmacokinetic profile. The direct implications of this CYP2D6 inhibition by the parent drug on the pharmacokinetics of desbutyl lumefantrine itself are not extensively detailed in the provided search results. However, it highlights the complex enzymatic interactions involving the lumefantrine-desbutyl lumefantrine pathway.
Specific Drug-Drug Interaction Studies (Mechanistic Focus)
The co-administration of lumefantrine with other drugs, particularly antiretroviral agents, has been the subject of several pharmacokinetic studies.
Given the geographical overlap of malaria and HIV, the potential for drug-drug interactions between antimalarials and antiretrovirals is a significant clinical concern. uncst.go.ugmedrxiv.org Both lumefantrine and many antiretroviral drugs are metabolized by CYP3A4, leading to complex interactions. nafdac.gov.ngrwandafda.gov.rw
Efavirenz and Nevirapine : As inducers of CYP3A4, both efavirenz and nevirapine decrease the exposure to lumefantrine. nih.govnih.govresearchgate.net Efavirenz causes a more pronounced reduction in lumefantrine exposure compared to nevirapine. oup.comnih.govnih.gov This is due to the induction of CYP3A4, which accelerates the metabolism of lumefantrine. researchgate.net This accelerated metabolism would theoretically lead to an increased formation of desbutyl lumefantrine. However, one study noted that co-administration with nevirapine resulted in a higher lumefantrine-to-desbutyl-lumefantrine metabolic ratio, suggesting a more complex interaction than simple induction. asm.org
Lopinavir/Ritonavir : This combination, containing the potent CYP3A4 inhibitor ritonavir, significantly increases lumefantrine exposure. springermedizin.denih.govnih.govresearchgate.net Lopinavir/ritonavir was found to decrease the elimination clearance of lumefantrine. nih.gov This inhibition of lumefantrine metabolism would lead to a reduced formation of desbutyl lumefantrine.
Table 2: Mechanistic Overview of Antiretroviral Interactions with the Lumefantrine Pathway
| Antiretroviral Agent | Primary Mechanism | Effect on Lumefantrine | Effect on Desbutyl Lumefantrine Formation | Reference |
|---|---|---|---|---|
| Efavirenz | CYP3A4 Induction | ↓ Exposure | Potentially ↑ | nih.govnih.govresearchgate.net |
| Nevirapine | CYP3A4 Induction | ↓ Exposure | Potentially ↑ (complex interaction noted) | nih.govnih.govasm.org |
| Lopinavir/Ritonavir | CYP3A4 Inhibition | ↑ Exposure | Potentially ↓ | springermedizin.denih.govnih.gov |
Drug interactions can directly affect the clearance and formation of desbutyl lumefantrine.
Lopinavir/Ritonavir : Co-administration of lopinavir/ritonavir has been shown to significantly increase the clearance of desbutyl lumefantrine by 392%. nih.gov This suggests that while the formation of the metabolite is likely reduced due to CYP3A4 inhibition of the parent drug, its subsequent elimination is markedly accelerated.
Dolutegravir (B560016) : A study investigating the interaction with the integrase inhibitor dolutegravir found no significant changes in the maximum concentration or AUC for desbutyl-lumefantrine. asm.orgasm.org However, a threefold increase in the time to reach maximum concentration (Tmax) for desbutyl-lumefantrine was observed, though the clinical significance of this delay is considered unlikely. asm.org
Structure Activity Relationship Sar of Desbutyl Lumefantrine
Impact of Desbutylation on Antimalarial Potency and Pharmacological Activity
The removal of a butyl group from the nitrogen atom of lumefantrine (B1675429) markedly enhances its intrinsic antimalarial potency. researchgate.netnih.gov In vitro studies have consistently demonstrated that desbutyl lumefantrine is significantly more active against Plasmodium falciparum than its parent compound, lumefantrine. nih.govresearchgate.net Research indicates that the antiparasitic effect of desbutyl lumefantrine is 5 to 8 times higher than that of lumefantrine. nafdac.gov.ng
This increased potency is evident across both chloroquine-sensitive and chloroquine-resistant strains of the parasite. caymanchem.comnih.gov For instance, in laboratory-adapted strains, desbutyl lumefantrine has shown substantially lower 50% inhibitory concentrations (IC₅₀) compared to lumefantrine. nih.govnih.gov One study reported geometric mean IC₅₀ values for desbutyl lumefantrine of 9.0 nM against the 3D7 (chloroquine-sensitive) strain and 9.5 nM against the W2mef (chloroquine-resistant) strain. nih.gov In contrast, the IC₅₀ values for the parent compound, lumefantrine, were 65.2 nM and 55.5 nM, respectively. nih.gov This demonstrates a roughly 6- to 7-fold increase in potency following desbutylation.
In Vitro Antimalarial Activity of Desbutyl Lumefantrine vs. Lumefantrine
| Compound | P. falciparum Strain | Chloroquine (B1663885) Sensitivity | Geometric Mean IC₅₀ (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|---|
| Desbutyl lumefantrine | 3D7 | Sensitive | 9.0 | 5.7 - 14.4 |
| Lumefantrine | 3D7 | Sensitive | 65.2 | 42.3 - 100.8 |
| Desbutyl lumefantrine | W2mef | Resistant | 9.5 | 7.5 - 11.9 |
| Lumefantrine | W2mef | Resistant | 55.5 | 40.6 - 75.7 |
Data sourced from Wong et al., 2011. nih.gov
Beyond its standalone potency, desbutyl lumefantrine exhibits complex pharmacological interactions. Studies on its interaction with lumefantrine have shown synergistic effects against P. falciparum isolates. nih.govbasicmedicalkey.com One investigation found that a combination of lumefantrine and desbutyl lumefantrine (referred to as monodesbutyl-benflumetol) at a specific ratio resulted in moderate synergism at the IC₅₀ level, which became stronger at higher inhibitory concentrations (IC₉₀ and IC₉₉). nih.gov Furthermore, desbutyl lumefantrine displays mild synergy with dihydroartemisinin (B1670584), the active metabolite of artemether, which is the partner drug in the widely used combination therapy. nih.govnih.gov This synergistic activity enhances parasite clearance and contributes to the high efficacy of the artemether-lumefantrine combination. researchgate.netresearchgate.net The lower plasma concentrations of desbutyl lumefantrine in patients who experience treatment failure further underscore its importance in achieving an adequate clinical and parasitological response. nih.govasm.org
Structural Determinants of Receptor Binding and Target Interactions (In Silico/In Vitro)
The precise mechanism of action and specific receptor targets for desbutyl lumefantrine are not fully elucidated but are believed to be similar to those of lumefantrine. wikipedia.org The primary mode of action is thought to be the inhibition of β-hematin formation within the parasite's food vacuole. wikipedia.org Like other aryl-amino alcohol antimalarials, it likely interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. wikipedia.org This leads to the accumulation of toxic heme, causing parasite death. The structural features of desbutyl lumefantrine, including its fluorene (B118485) core and chlorinated phenyl group, are critical for this activity. researchgate.net
While specific receptor binding studies are limited, in vitro investigations have shed light on its interactions with other molecular targets. A significant finding is the interaction of desbutyl lumefantrine with the human-ether-a-go-go (hERG) potassium channel. caymanchem.com Inhibition of this channel is a known risk factor for cardiac QT interval prolongation. In vitro assays using HEK293 cells that stably express the hERG channel showed that both lumefantrine and desbutyl lumefantrine are inhibitors. caymanchem.comnafdac.gov.ng Desbutyl lumefantrine exhibited an IC₅₀ value of 5.5 µM for hERG inhibition. nafdac.gov.ng This interaction highlights a key aspect of its pharmacological profile, where the structural determinants that confer antimalarial potency also influence its activity on human ion channels. In silico analyses and quantitative structure-activity relationship (QSAR) studies are used to predict such potential toxicological properties based on chemical structures. fda.gov The Z-configuration of the benzylidene double bond is considered a critical stereochemical feature that influences both its pharmacological activity and metabolic stability.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying desbutyl-lumefantrine (DBL) in pharmacokinetic studies?
- High-performance liquid chromatography (HPLC) with UV detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are widely validated for DBL quantification. These methods involve protein precipitation, solid-phase extraction, and deuterated internal standards to enhance precision. For field-adapted settings, filter-paper blood sampling paired with HPLC is effective .
Q. How does DBL contribute to the antimalarial activity of lumefantrine?
- DBL exhibits 10-fold greater in vitro potency against Plasmodium falciparum compared to lumefantrine (IC₅₀: ~9 nM vs. 55–65 nM). Its synergy with dihydroartemisinin (sum fractional inhibitory concentration: 0.92–0.94) enhances parasite clearance, suggesting a dual mechanism of action in artemisinin-based combination therapies (ACTs) .
Q. What are the primary challenges in collecting samples for DBL pharmacokinetic analysis?
- Key challenges include maintaining sample stability (DBL degrades under light and temperature fluctuations) and ensuring sufficient plasma volumes for low-concentration detection. Protocols recommend immediate freezing at -80°C, shielded from light, and validated extraction techniques to minimize matrix effects .
Advanced Research Questions
Q. How do population pharmacokinetic models address variability in DBL exposure across patient subgroups?
- Pooled analyses of 4,122 patients identified 24% lower lumefantrine (and thus DBL) levels in children <15 kg and pregnant women due to altered absorption and metabolism. Covariate-based models incorporating body weight, pregnancy status, and pretreatment parasitemia optimize dose simulations, advocating extended regimens (e.g., 5-day courses) to improve therapeutic efficacy .
Q. What experimental designs resolve contradictions between in vitro potency and clinical outcomes of DBL?
- While DBL shows high in vitro activity, its clinical impact is moderated by variable bioavailability and rapid clearance. Studies using tritium-labeled hypoxanthine uptake assays and day 7 plasma thresholds (mean: 31.9 nM in responders vs. lower in failures) highlight the need for dose adjustments and adherence monitoring to align pharmacokinetic-pharmacodynamic (PK/PD) relationships .
Q. How do drug-drug interactions influence DBL pharmacokinetics in co-infected populations?
- Cytochrome P450 (CYP3A4/5) induction by antiretrovirals (e.g., efavirenz) accelerates lumefantrine metabolism, reducing DBL exposure. Mechanistic PK models integrating enzyme kinetics and therapeutic drug monitoring (TDM) are critical for dose individualization in HIV/malaria co-infected patients .
Q. What methodologies validate DBL as a biomarker for artemether-lumefantrine (AL) treatment failure?
- Case-control studies correlate day 7 DBL plasma concentrations with treatment failure risk (OR: 2.1 per log-unit decrease). Longitudinal sampling and receiver operating characteristic (ROC) curve analyses identify a threshold of 20 nM for predicting recrudescence, supporting DBL’s role in therapeutic drug monitoring .
Methodological Considerations
Q. How can researchers mitigate variability in DBL measurements across laboratories?
- Standardized protocols (e.g., WWARN Procedure CL19) and cross-validation using deuterated internal standards (e.g., Desbutyl-Lumefantrine D9) improve inter-lab reproducibility. Participating in external quality assurance programs further harmonizes HPLC/UHPLC-MS/MS workflows .
Q. What statistical approaches are optimal for meta-analyses of DBL pharmacokinetic data?
- Mixed-effects modeling with Bayesian hierarchical frameworks accounts for between-study heterogeneity. Sensitivity analyses stratify by age, formulation (intact vs. crushed tablets), and co-administered fat intake, which significantly alters lumefantrine/DBL absorption .
Tables
Table 1. Key Pharmacokinetic Parameters of DBL in Vulnerable Populations
Table 2. Analytical Performance of DBL Quantification Methods
| Method | LLOQ (nM) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| HPLC-UV | 10 | 92–105 | <15 |
| UHPLC-MS/MS | 1 | 95–108 | <10 |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
